molecular formula C17H14O B13751317 1-Methoxy-3-phenylnaphthalene CAS No. 59115-41-2

1-Methoxy-3-phenylnaphthalene

Cat. No.: B13751317
CAS No.: 59115-41-2
M. Wt: 234.29 g/mol
InChI Key: ZSVQZRXRRNZACA-UHFFFAOYSA-N
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Description

1-Methoxy-3-phenylnaphthalene is an organic compound with the molecular formula C17H14O. It is a derivative of naphthalene, where a methoxy group is attached to the first carbon and a phenyl group is attached to the third carbon of the naphthalene ring.

Preparation Methods

The synthesis of 1-Methoxy-3-phenylnaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 1-methoxynaphthalene with phenylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial production methods may involve the use of more scalable processes, such as the catalytic hydrogenation of precursor compounds or the use of high-pressure reactors to facilitate the reaction. These methods are designed to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

1-Methoxy-3-phenylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or phenyl groups are replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

1-Methoxy-3-phenylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 1-Methoxy-3-phenylnaphthalene exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through various pathways. These interactions can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1-Methoxy-3-phenylnaphthalene can be compared with other similar compounds, such as:

  • 1-Methoxy-2-phenylnaphthalene
  • 1-Methoxy-4-phenylnaphthalene
  • 2-Methoxy-3-phenylnaphthalene

These compounds share similar structural features but differ in the position of the methoxy and phenyl groups on the naphthalene ring. This difference in structure can lead to variations in their chemical reactivity, physical properties, and biological activities .

Properties

CAS No.

59115-41-2

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

1-methoxy-3-phenylnaphthalene

InChI

InChI=1S/C17H14O/c1-18-17-12-15(13-7-3-2-4-8-13)11-14-9-5-6-10-16(14)17/h2-12H,1H3

InChI Key

ZSVQZRXRRNZACA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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